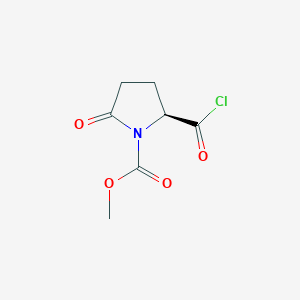
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate is a chemical compound with significant interest in various scientific fields due to its unique structure and reactivity. This compound features a pyrrolidine ring, a chlorocarbonyl group, and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate typically involves the reaction of (S)-proline with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which is then esterified with methanol to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The ester and chlorocarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.
(S)-Methyl 2-(bromocarbonyl)-5-oxopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxamide: Contains an amide group instead of an ester, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, with applications spanning multiple scientific disciplines.
Eigenschaften
Molekularformel |
C7H8ClNO4 |
|---|---|
Molekulargewicht |
205.59 g/mol |
IUPAC-Name |
methyl (2S)-2-carbonochloridoyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8ClNO4/c1-13-7(12)9-4(6(8)11)2-3-5(9)10/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
ALJPAWIXCYERKM-BYPYZUCNSA-N |
Isomerische SMILES |
COC(=O)N1[C@@H](CCC1=O)C(=O)Cl |
Kanonische SMILES |
COC(=O)N1C(CCC1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


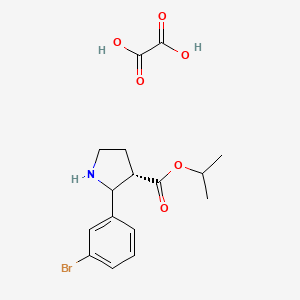

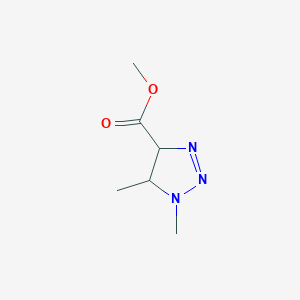


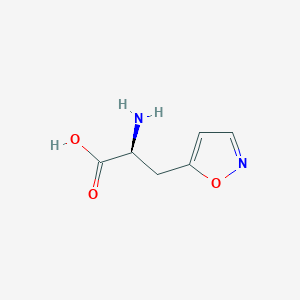
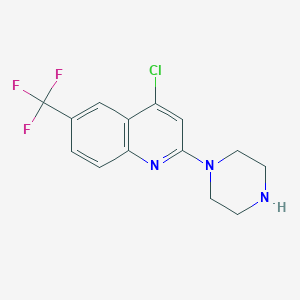
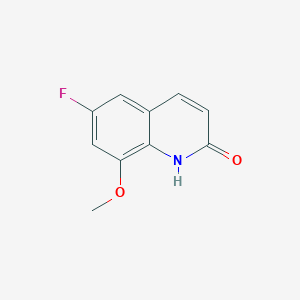
![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)



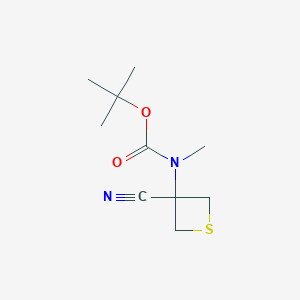
![2-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12864196.png)
